
5-Acetyl-2-hydroxyphenylacetonitrile
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Description
5-Acetyl-2-hydroxyphenylacetonitrile is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
5-Acetyl-2-hydroxyphenylacetonitrile exhibits potential as a pharmaceutical agent due to its structural features that suggest antioxidant and antimicrobial properties. Research indicates that derivatives of this compound can enhance bioavailability and binding affinity with specific biological targets, such as cyclooxygenase-2 (COX-2) receptors, which are crucial in the development of anti-inflammatory drugs .
Analgesic Properties
Recent studies have demonstrated the analgesic activity of compounds related to this compound. In-vivo tests showed that certain derivatives significantly reduced pain responses in animal models, suggesting their potential use in pain management therapies .
Table 1: Analgesic Activity Comparison
Compound | Dose (mg/kg) | Pain Reduction (%) |
---|---|---|
5-Acetamido-2-hydroxybenzoic acid | 20 | 74 |
5-Acetamido-2-hydroxybenzoic acid | 50 | 75 |
Acetaminophen | 20 | 50 |
Synthesis and Derivatives
The synthesis of this compound involves classical acylation reactions. The resulting derivatives have been subjected to various studies to evaluate their pharmacokinetic properties and toxicity profiles. Computational tools have been employed to predict these parameters, indicating a promising safety profile compared to existing commercial compounds .
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various pathogens. In vitro studies have indicated that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity Results
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Case Study: COX-2 Inhibition
A detailed study focused on the interaction between derivatives of this compound and COX-2 receptors demonstrated enhanced binding affinity compared to traditional analgesics like acetaminophen. This suggests that these derivatives could be developed into safer pain relief medications with fewer side effects .
Case Study: Antimicrobial Efficacy
Another research project evaluated the efficacy of the compound against Candida albicans using a Caenorhabditis elegans model. The results showed that treatment with the compound significantly increased survival rates in infected nematodes, indicating its potential as an antifungal agent .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(5-acetyl-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO2/c1-7(12)8-2-3-10(13)9(6-8)4-5-11/h2-3,6,13H,4H2,1H3 |
InChI Key |
XPHJAEIFIFDYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.